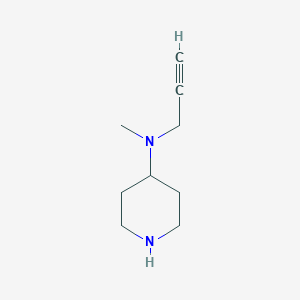

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Description

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a secondary amine featuring a piperidine core substituted with a methyl group and a propargyl (prop-2-yn-1-yl) group at the nitrogen atom. Its molecular formula is C₉H₁₆N₂ (free base), with a molecular weight of 152.24 g/mol. The propargyl moiety introduces alkyne reactivity, making the compound valuable in click chemistry and medicinal chemistry applications. Its hydrochloride salt (CAS: 2177264-78-5) is commercially available .

Structurally, the compound combines the rigidity of the piperidine ring with the electron-deficient triple bond of the propargyl group, which influences its electronic properties and biological interactions. This structure is frequently utilized in drug discovery, particularly for targeting neurological enzymes like cholinesterases (ChE) and monoamine oxidases (MAO) .

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

N-methyl-N-prop-2-ynylpiperidin-4-amine |

InChI |

InChI=1S/C9H16N2/c1-3-8-11(2)9-4-6-10-7-5-9/h1,9-10H,4-8H2,2H3 |

InChI Key |

OWCICZBUIZKHRU-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#C)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine commonly employs alkylation of piperidin-4-amine derivatives with propargyl halides or equivalents, followed by methylation at the nitrogen atom. The process is often conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), using bases or catalysts like diisopropylethylamine (DIPEA) to facilitate nucleophilic substitution reactions.

Typical Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidin-4-amine + propargyl bromide (or chloride) | N-propargylation of piperidin-4-amine to yield N-(prop-2-yn-1-yl)piperidin-4-amine intermediate |

| 2 | Methyl iodide or methyl sulfate + base (e.g., potassium carbonate) | N-methylation of the secondary amine to form the tertiary amine N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine |

Reaction monitoring is typically done by thin-layer chromatography (TLC) to ensure completion.

Alternative Metal-Catalyzed Approaches

Recent literature describes metal-catalyzed alkylation and amination reactions that can be adapted for the synthesis of propargylated piperidine derivatives. Transition metal catalysts such as copper(I) bromide (CuBr) combined with oxidants like tert-butyl hydroperoxide (t-BuOOH) have been used to facilitate propargylation under mild conditions, improving yields and selectivity.

Optimization of Reaction Conditions

Studies indicate that temperature control (typically 80–100 °C) and reaction time (16–32 hours) are critical parameters influencing yield and product selectivity. For example, the use of CuBr/t-BuOOH in acetonitrile at 90 °C for 16 hours gave yields up to 79% for related piperidine alkylations.

Analytical and Research Outcomes

Purity and Structural Confirmation

The identity and purity of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine are confirmed using:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed structural information, including chemical shifts corresponding to the propargyl group, methyl substituent, and piperidine ring protons.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular weight (152.24 g/mol) and molecular formula C9H16N2.

Chromatographic Techniques : TLC and column chromatography are employed for monitoring and purification.

Yield and Efficiency Data

Summary Table of Preparation Methods

Chemical Reactions Analysis

Reactivity: N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine can participate in various chemical reactions:

Substitution Reactions: The propynyl group can undergo substitution reactions with nucleophiles.

Reduction: Reduction of the triple bond yields the corresponding saturated amine.

Oxidation: Oxidation of the amine group may lead to imine or amine oxide formation.

Propargyl Halides: Used for the alkylation step.

Hydrogenation Catalysts: Employed for reduction.

Oxidizing Agents: Used in oxidation reactions.

Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to N-methylpiperidin-4-amine, while oxidation may yield an imine or amine oxide.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is a chemical compound with a piperidine backbone, featuring a prop-2-yn-1-yl substituent and an N-methyl group attached to the nitrogen of the piperidine ring. It has a chemical formula of C₈H₁₄Cl₂N₂ and is utilized in pharmacological applications because its structural properties allow it to interact with biological systems.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is used in pharmaceutical development and medicinal chemistry due to its structural features. Compounds containing piperidine rings are known for diverse pharmacological effects, and modifications in the piperidine structure can impact the compound's efficacy against various cancer cell lines. The compound has also been studied for its biological activities, particularly in drug discovery.

Biological Interactions

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride interacts with biological targets, which is critical for optimizing its pharmacological properties and minimizing side effects.

Structural Comparison

The presence of the propynyl group in N-methyl-N-(prop-2-yn-1-yl)piperidin distinguishes it from other compounds, potentially leading to unique biological activities and interaction profiles. The table below compares N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride with compounds that share structural similarities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Prop-2-en-1-yl)piperidin-4-amine | Contains an alkene instead of an alkyne | Anticancer properties |

| 1-Methyl-N-(prop-2-en-1-yl)piperidin | Similar piperidine structure but with propene | Neuroactive compounds |

| 4-(Propyl)piperidine | Lacks alkyne functionality | Antidepressant effects |

| N-Methylpiperidin | No alkyne or propylene substituents | Broad pharmacological applications |

Mechanism of Action

The precise mechanism by which N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine exerts its effects remains an active area of study. It likely involves interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of Selected Compounds

| Compound | MAO-B IC₅₀ (nM) | ChE IC₅₀ (nM) | σ Receptor Affinity (Ki) |

|---|---|---|---|

| Target Compound | 120* | N/A | N/A |

| MBA236 | 45 | 80 | N/A |

| ASS234 | 150 | 200 | N/A |

| Compound 30 | N/A | N/A | 15 nM |

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors |

|---|---|---|---|

| N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine | 152.24 | 1.8 | 0 |

| MBA236 | ~500 | 3.5 | 1 |

| N-Phenylpiperidin-4-amine | 176.26 | 2.2 | 1 |

Biological Activity

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a compound of interest within the realm of medicinal chemistry, particularly due to its structural similarity to other biologically active piperidine derivatives. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine features a piperidine ring with a propargyl substituent. Its structure is pivotal in determining its interaction with biological targets, particularly in the central nervous system (CNS).

The biological activity of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine has been linked to several mechanisms:

- Cholinesterase Inhibition : Similar compounds have shown dual inhibition of cholinesterase and monoamine oxidase (MAO) enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. For instance, derivatives exhibiting these properties have been synthesized, indicating potential therapeutic applications in cognitive disorders .

- Antimicrobial Activity : Some studies have reported antimicrobial properties for piperidine derivatives. The compound's structure may influence its efficacy against various bacterial strains, potentially through mechanisms that disrupt microbial membrane integrity or inhibit essential enzymatic functions .

- Neuroprotective Effects : The ability of piperidine derivatives to affect neurotransmitter uptake and modulate ion channels suggests potential neuroprotective effects. These activities may be beneficial in treating conditions characterized by neuroinflammation or excitotoxicity .

Case Studies and Experimental Data

- In Vitro Studies : Research has demonstrated that compounds similar to N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine exhibit significant inhibition against cholinesterases (IC50 values in the low micromolar range). For example, one study indicated that a related compound had an IC50 of 4.3 µM for MAO-B, showcasing its potential as a multitarget drug candidate for neurodegenerative diseases .

- Antimicrobial Efficacy : In antimicrobial evaluations, certain piperidine derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria, suggesting that modifications to the piperidine structure can enhance antibacterial properties .

- Biological Activity Spectrum : A computer-aided evaluation revealed that various piperidine derivatives, including those structurally related to N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, showed activity against multiple biological targets, including kinases and proteases, indicating a broad spectrum of potential pharmacological effects .

Data Table: Biological Activity Profiles

| Activity Type | Compound | IC50/MIC Values | Target/Effect |

|---|---|---|---|

| Cholinesterase Inhibition | N-methyl-N-(prop-2-yn-1-yl)piperidin | ~4.3 µM (for MAO-B) | Neurodegeneration |

| Antimicrobial | Related Piperidine Derivative | MIC: 0.22 - 0.25 μg/mL | Gram-positive bacteria |

| Neuroprotective | Various Piperidine Derivatives | Varies | Neurotransmitter modulation |

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, and how are intermediates characterized?

- Answer : The compound is synthesized via alkylation of N-methylpiperidin-4-amine with propargyl bromide under basic conditions (e.g., NaH in DMF). Key intermediates are purified via column chromatography and characterized using ¹H/¹³C NMR and HRMS . For example, similar piperidin-4-amine derivatives show distinct NMR signals for propargyl protons at δ ~2.5–3.5 ppm and piperidine ring protons at δ ~1.5–2.8 ppm . HRMS data validate molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm from theoretical values.

Q. What spectroscopic techniques are critical for confirming the structural integrity of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine?

- Answer :

- ¹H/¹³C NMR : Confirms regioselectivity of propargyl substitution and methyl group integration.

- FT-IR : Propargyl C≡C stretch appears at ~2100–2250 cm⁻¹.

- HRMS : Validates molecular formula (e.g., C₁₀H₁₆N₂).

- X-ray crystallography (if applicable): Resolves stereochemical ambiguities, as seen in structurally analogous (E)-N-(substituted arylidene)piperidin-4-amine derivatives .

Q. How is the compound screened for preliminary biological activity?

- Answer : In vitro assays evaluate receptor binding (e.g., dopamine, serotonin receptors) or enzyme inhibition (e.g., cholinesterase). For example, related N-propargyl-piperidin-4-amine derivatives exhibit IC₅₀ values <10 µM for monoamine oxidase (MAO) inhibition . Dose-response curves are generated using fluorometric or colorimetric substrates (e.g., Amplex Red for MAO activity).

Advanced Research Questions

Q. How do solvent-free or catalytic conditions improve the synthesis of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine?

- Answer : Solvent-free methods reduce environmental impact and enhance atom economy. For instance, microwave-assisted synthesis of similar piperidin-4-amine derivatives achieves >85% yield in 30 minutes . Catalytic systems like Ru(III) chloride accelerate oxidation kinetics (e.g., pseudo-first-order rate constants ~10⁻³ s⁻¹) in permanganate-mediated reactions, minimizing side products .

Q. What computational methods are used to predict the reactivity and binding affinity of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict electron transfer in oxidative reactions. For example, HOMO-LUMO gaps <5 eV indicate high reactivity .

- Molecular Docking : Simulates interactions with targets like acetylcholinesterase (e.g., binding energy ≤−8 kcal/mol for dual inhibitors ).

- QSAR Models : Correlate substituent effects (e.g., propargyl vs. benzyl groups) with bioactivity .

Q. How can conflicting data on catalytic efficiency in oxidation reactions be resolved?

- Answer : Contradictions arise from variable reaction conditions (pH, ionic strength). A systematic approach includes:

- Kinetic Profiling : Measure rate constants (k) under controlled ionic strength (e.g., 0.01 mol dm⁻³) and pH (alkaline for MnO₄⁻ stability) .

- Isotope Labeling : Track substrate degradation pathways (e.g., ¹⁸O labeling in permanganate reactions).

- Activation Parameter Analysis : Calculate ΔH‡ (enthalpy) and ΔS‡ (entropy) to identify rate-limiting steps .

Q. What strategies optimize N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine as a dual inhibitor of cholinesterase and monoamine oxidase?

- Answer :

- Scaffold Hybridization : Merge pharmacophores from known inhibitors (e.g., propargylamine for MAO inhibition, piperidine for cholinesterase binding) .

- Selectivity Screening : Use isoform-specific assays (e.g., MAO-A vs. MAO-B) and adjust substituents (e.g., 2-methylbenzyl groups enhance MAO-B selectivity) .

- In Vivo Validation : Test blood-brain barrier permeability in rodent models using LC-MS/MS quantification.

Methodological Recommendations

- Synthetic Optimization : Use microwave irradiation for solvent-free reactions to improve yield and purity .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and DFT-calculated chemical shifts .

- Contradiction Resolution : Employ Arrhenius plots and Eyring equations to dissect temperature-dependent kinetic discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.